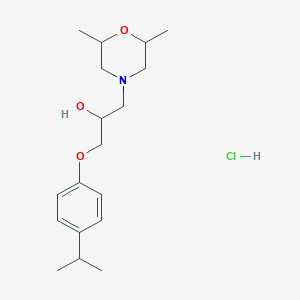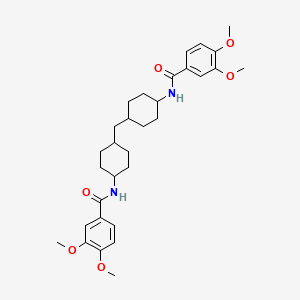![molecular formula C17H18N2O3 B5112931 N-[3-(aminocarbonyl)phenyl]-2-propoxybenzamide](/img/structure/B5112931.png)
N-[3-(aminocarbonyl)phenyl]-2-propoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(aminocarbonyl)phenyl]-2-propoxybenzamide, commonly known as APB, is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological properties. APB is a member of the benzamide family of compounds and is classified as an anilide derivative. It is a white crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).
Wirkmechanismus
APB acts as a competitive antagonist of the D1 dopamine receptor. It binds to the receptor site and prevents dopamine from binding, thereby blocking the downstream signaling pathways. The D1 dopamine receptor is involved in the regulation of motor function, cognition, and reward processing. By blocking this receptor, APB can alter these processes and provide insight into the role of dopamine in behavior.
Biochemical and Physiological Effects:
APB has been shown to have a number of biochemical and physiological effects. It has been demonstrated to reduce the release of dopamine in the striatum, decrease the activity of dopaminergic neurons in the substantia nigra, and alter dopamine-dependent behaviors such as locomotion and reward-seeking. APB has also been shown to affect other neurotransmitter systems such as glutamate and GABA.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using APB in lab experiments is its selectivity for the D1 dopamine receptor. This allows researchers to investigate the specific effects of dopamine on behavior without interference from other neurotransmitters. However, one limitation of using APB is that it is not a reversible antagonist, meaning that its effects are long-lasting and cannot be easily reversed. Additionally, APB has low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research involving APB. One area of interest is the role of dopamine in addiction and substance abuse. APB has been shown to reduce drug-seeking behavior in animal models, suggesting that dopamine may play a key role in addiction. Another area of interest is the potential therapeutic applications of APB. As a selective D1 dopamine receptor antagonist, APB may have potential as a treatment for disorders such as schizophrenia and Parkinson's disease, which are associated with dysregulation of the dopaminergic system.
In conclusion, APB is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological properties. Its selectivity for the D1 dopamine receptor has made it a valuable tool for investigating the role of dopamine in behavior and cognition. While there are limitations to its use, APB has the potential to provide valuable insights into the mechanisms underlying neurological disorders and addiction.
Synthesemethoden
The synthesis of APB involves the reaction between 2-propoxybenzoic acid and 3-amino-N-phenylbenzamide in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and a catalyst like N,N-dimethylaminopyridine (DMAP). The reaction takes place in anhydrous conditions and is carried out under inert atmosphere to prevent any moisture from reacting with the reactants.
Wissenschaftliche Forschungsanwendungen
APB has been extensively used in scientific research as a tool to investigate the role of the dopaminergic system in the brain. It is a selective D1 dopamine receptor antagonist that blocks the binding of dopamine to its receptor. APB has been used to study the effects of dopamine on neuronal activity, synaptic plasticity, and behavior in animal models.
Eigenschaften
IUPAC Name |
N-(3-carbamoylphenyl)-2-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-2-10-22-15-9-4-3-8-14(15)17(21)19-13-7-5-6-12(11-13)16(18)20/h3-9,11H,2,10H2,1H3,(H2,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAXVUAJZCCQCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-phenoxyethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5112853.png)
![3-[1-(4-fluorobenzoyl)-2-pyrrolidinyl]-5-isopropylisoxazole](/img/structure/B5112867.png)
![2-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5112875.png)
![2-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5112883.png)
![3-{3-[4-(benzyloxy)phenoxy]propyl}-4(3H)-quinazolinone](/img/structure/B5112892.png)

![2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5112903.png)
![N~2~-(2,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5112910.png)
![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-ethoxyphenyl)-2-furamide](/img/structure/B5112918.png)
![4-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5112919.png)
![2,6-di-tert-butyl-4-[5,6-dimethoxy-2-(3-methoxyphenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5112923.png)

